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Compound of Interest

Compound Name: 6-bromo-1H-indazol-5-amine

Cat. No.: B1379864

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 6-bromo-1H-indazol-5-amine. The following sections detail the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering
insights into the structural and electronic properties of this molecule. This guide is intended for
researchers, scientists, and professionals in the field of drug development who are working with
or interested in indazole derivatives.

Introduction to 6-bromo-1H-indazol-5-amine

6-bromo-1H-indazol-5-amine, with the Chemical Abstracts Service (CAS) registry number
1360928-41-1, is a substituted indazole. The indazole core is a key pharmacophore in many
biologically active compounds, and the presence of a bromine atom and an amine group
provides versatile handles for further chemical modifications, making it a valuable building
block in medicinal chemistry. Understanding its spectroscopic signature is crucial for its
identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties:
e Molecular Formula: C7HeBrNs[1][2]

e Molecular Weight: 212.05 g/mol [2]
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e IUPAC Name: 6-bromo-1H-indazol-5-amine[1]

Caption: 2D Molecular Structure of 6-bromo-1H-indazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 6-bromo-1H-indazol-5-amine, both *H and 3C NMR are essential for structural
confirmation.

Note: Experimental NMR data for 6-bromo-1H-indazol-5-amine is not readily available in the
public domain. The following are predicted peak assignments based on the analysis of similar
indazole derivatives. Actual experimental values may vary.

'H NMR Spectroscopy

The *H NMR spectrum of 6-bromo-1H-indazol-5-amine is expected to show distinct signals for
the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

Predicted Chemical

Proton _ Multiplicity Integration
Shift (8, ppm)

H-3 ~8.0 Singlet 1H

H-4 ~75 Singlet 1H

H-7 ~7.3 Singlet 1H

-NH:z ~4.5-5.5 Broad Singlet 2H

-NH (indazole) ~12.0-13.0 Broad Singlet 1H

Interpretation:

e The proton at the C-3 position is expected to be a singlet and appear at the most downfield
position among the aromatic protons due to the influence of the adjacent nitrogen atoms.

e The protons at C-4 and C-7 will also be singlets due to the substitution pattern. Their
chemical shifts are influenced by the electron-donating amine group and the electron-
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withdrawing bromine atom.

o The amine (-NH2z) protons typically appear as a broad singlet, and their chemical shift can be

highly dependent on the solvent and concentration.

e The indazole N-H proton is acidic and will appear as a very broad singlet at a significantly

downfield chemical shift.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (3, ppm)
C-3 ~135
C-3a ~120
C-4 ~115
C-5 ~140
C-6 ~100
C-7 ~125
C-7a ~145

Interpretation:

e The carbon atoms attached to nitrogen (C-3, C-3a, C-7a) will have characteristic chemical

shifts.

e The carbon bearing the amino group (C-5) will be significantly shielded compared to a

standard aromatic carbon.

e The carbon atom bonded to the bromine (C-6) will be deshielded.

Experimental Protocol for NMR Data Acquisition
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o Sample Preparation: Dissolve approximately 5-10 mg of 6-bromo-1H-indazol-5-amine in a
suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Record the *H NMR spectrum, followed by the 3C NMR spectrum.
Standard pulse programs should be used.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 6-bromo-1H-indazol-5-amine will show characteristic absorption bands for the N-
H and C-N bonds, as well as aromatic C-H and C=C bonds.

] **Expected Absorption )
Functional Group 5 ( 1y e Intensity
ange (cm~

Medium (two bands for primary

N-H Stretch (amine) 3300-3500 amine)

N-H Stretch (indazole) 3100-3300 Broad

Aromatic C-H Stretch 3000-3100 Medium to Weak
C=C Stretch (aromatic) 1500-1600 Medium to Strong
N-H Bend (amine) 1580-1650 Medium

C-N Stretch 1250-1350 Medium

C-Br Stretch 500-600 Medium to Strong

Interpretation:

e The presence of two distinct N-H stretching bands in the 3300-3500 cm~1 region would
confirm the primary amine group.
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A broad absorption band around 3100-3300 cm~1 is characteristic of the N-H stretching
vibration of the indazole ring, often broadened due to hydrogen bonding.

The aromatic C=C stretching vibrations will appear in the 1500-1600 cm~* region.

The N-H bending vibration of the primary amine is also expected in a similar region to the
C=C stretches.

The C-N and C-Br stretching vibrations will be found in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm™1.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Expected Molecular lon Peak:

The mass spectrum should show a molecular ion peak (M*) at m/z corresponding to the
molecular weight of 6-bromo-1H-indazol-5-amine (212.05 g/mol ). Due to the presence of
bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal
intensity at M+ and M*+2, corresponding to the bromine isotopes 7°Br and 1Br.

Potential Fragmentation Pathway:

A common fragmentation pathway for indazole derivatives involves the loss of small molecules

like HCN or N2. The bromo-substituted aromatic ring can also undergo fragmentation.
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Potential Mass Spectrometry Fragmentation of 6-bromo-1H-indazol-5-amine

[C7HeBrNs]*
m/z = 211/213

-HCN -N2 -Br

[CeHsBrNz]* [C7HeBr]* [C7HeNs]*
m/z = 184/186 m/z = 183/185 m/z = 132

Click to download full resolution via product page

Caption: A simplified potential fragmentation pathway for 6-bromo-1H-indazol-5-amine in
mass spectrometry.

Experimental Protocol for MS Data Acquisition

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as
Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass
spectrum over a suitable m/z range.

o Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic
pattern for bromine.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a detailed
chemical signature for 6-bromo-1H-indazol-5-amine. While experimental data is not widely
published, the predicted and expected spectral features outlined here offer a solid foundation
for the identification and characterization of this important synthetic intermediate. Researchers
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and drug development professionals can use this information to ensure the quality of their
materials and to facilitate the development of new chemical entities based on the indazole
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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